![molecular formula C12H14N2O2S B2577260 Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1549418-68-9](/img/structure/B2577260.png)
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C12H14N2O2S. It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of cyclopentylmethylamine with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[cyano(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate
- Methyl 2-[cyano(cyclopropyl)methyl]-1,3-thiazole-4-carboxylate
- Methyl 2-[cyano(cyclobutyl)methyl]-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific cyclopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs. The size and flexibility of the cyclopentyl ring can influence the compound’s binding affinity to molecular targets and its overall stability .
Propriétés
IUPAC Name |
methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-12(15)10-7-17-11(14-10)9(6-13)8-4-2-3-5-8/h7-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUPBODZHHTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C(C#N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
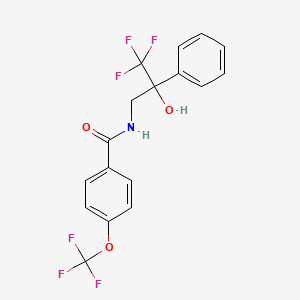
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)
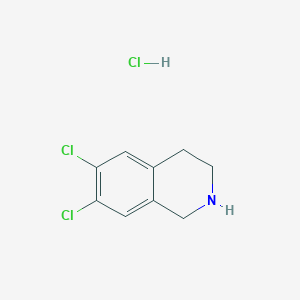
![N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2577182.png)
![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)
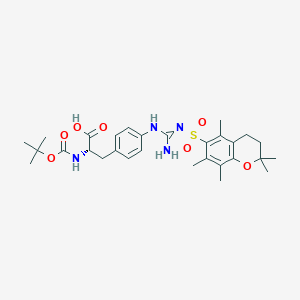
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577185.png)
![1-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2577187.png)
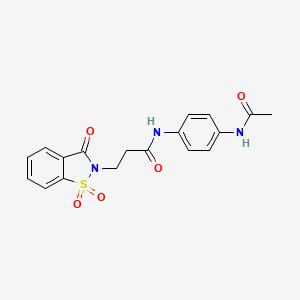
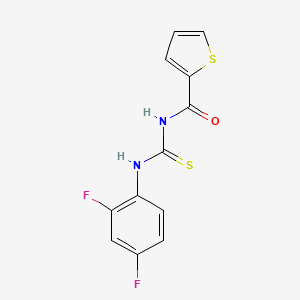
![N-(2,5-dimethoxyphenyl)-2-[8-ethoxy-2-(4-ethylphenyl)-3-oxo-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl]acetamide](/img/structure/B2577193.png)
![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2577199.png)
